molecular formula C18H15N5O6S2 B1678005 Necrosulfonamide CAS No. 432531-71-0

Necrosulfonamide

Cat. No.: B1678005
CAS No.: 432531-71-0
M. Wt: 461.5 g/mol
InChI Key: FNPPHVLYVGMZMZ-XBXARRHUSA-N
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Description

Necrosulfonamide (NSA) is a potent, selective necroptosis inhibitor . It inhibits mixed lineage kinase domain-like protein (MLKL), and blocks necrosis downstream of receptor-interacting serine-threonine kinase 3 (RIP3) activation . It has been reported to exert neuroprotective effects in neurological diseases by ameliorating neuroinflammation and necroptosis .


Molecular Structure Analysis

The molecular formula of this compound is C18H15N5O6S2 . Its molecular weight is 461.47 .


Chemical Reactions Analysis

This compound is known to inhibit necroptosis, a form of programmed cell death . It does this by selectively targeting the mixed lineage kinase domain-like protein (MLKL) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 461.47 . Its molecular formula is C18H15N5O6S2 .

Scientific Research Applications

Inhibition of Pyroptosis

Necrosulfonamide inhibits pyroptosis, a highly inflammatory form of cell death, by directly targeting gasdermin D, the protein responsible for forming pores in the cell membrane during pyroptosis. This inhibition is particularly relevant in the context of sepsis and other inflammatory diseases, suggesting potential therapeutic applications for this compound in controlling excessive inflammation and cell death (Rathkey et al., 2018).

Targeting Necroptosis in Disease Models

This compound has been identified as a potent inhibitor of necroptosis, a form of programmed cell death, by selectively targeting the mixed lineage kinase domain-like protein (MLKL). This selective inhibition disrupts the formation of the necrosome complex, offering insights into therapeutic strategies against diseases where necroptosis plays a critical role (Liao et al., 2014).

Neuroprotective Effects in Brain Injury

Research has shown that this compound can alleviate acute brain injury caused by intracerebral hemorrhage, highlighting its neuroprotective role. The compound achieves this by reducing neuroinflammation and inhibiting necroptosis, suggesting potential benefits in treating acute neurological injuries (Zhang et al., 2022).

Cardioprotective Effects

Studies on isolated perfused rat hearts subjected to ischemia-reperfusion injury have demonstrated the cardioprotective effects of this compound. By inhibiting necroptosis, this compound can significantly reduce myocardial infarct size and improve heart function post-injury, offering promising avenues for heart disease treatment (Dmitriev et al., 2016).

Attenuation of Spinal Cord Injury

This compound has been found to attenuate spinal cord injury through the inhibition of necroptosis. By reducing lesions and protecting neurons, this compound shows potential for therapeutic use in treating traumatic spinal cord injuries (Wang et al., 2018).

Mechanism of Action

Target of Action

Necrosulfonamide is a necroptosis inhibitor that selectively targets the mixed lineage kinase domain-like protein (MLKL) . MLKL, along with receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3), are the core components of the necroptosis signaling pathway . This compound targets the N-terminal domain of MLKL, blocking the necrotic membrane disruption mediated by MLKL .

Mode of Action

This compound interacts with MLKL to block the necrosome formation . It prevents the MLKL-RIP1-RIP3 necrosome complex from interacting with its downstream effectors . This compound covalently binds to the residue Cys86 of human MLKL and disrupts proper oligomerization and translocation of MLKL to the plasma membrane .

Biochemical Pathways

The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . This compound, by inhibiting MLKL, disrupts this pathway and prevents the activation of necroptosis . This results in a decrease in cell swelling, plasma membrane rupture, and the release of cellular contents .

Result of Action

This compound has been shown to reduce infarction volume and improve neurological deficits in a transient middle cerebral artery occlusion (tMCAO) rat model . It also decreases the oxygen-glucose deprivation and reoxygenation (OGD/Re)-induced leakage of LDH in both primary cultured astrocytes and human astrocytes . This compound treatment reduces the number of propidium iodide (PI)-positive cells, and prevents the upregulation of necroptotic biomarkers such as MLKL/p-MLKL, RIP3K/p-RIP3K, and RIP1K/p-RIP1K .

Action Environment

The action of this compound can be influenced by the environment in which it is administered. For instance, in the context of ischemic stroke, this compound has been shown to exert protective effects against focal ischemia/reperfusion injury . It is also worth noting that the effectiveness of this compound can be influenced by factors such as the presence of inflammation and the type of cells it interacts with .

Safety and Hazards

Users are advised to avoid contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . After contact with skin, wash immediately with plenty of water . Users should wear protective clothing, gloves, and eye/face protection .

Future Directions

Necrosulfonamide has been reported to exert neuroprotective effects in neurological diseases by ameliorating neuroinflammation and necroptosis . It is hypothesized that NSA could alleviate acute brain injury and improve behavioral outcomes after Intracerebral Hemorrhage (ICH) .

Biochemical Analysis

Biochemical Properties

Necrosulfonamide is known to interact with a variety of biomolecules. It acts as an inhibitor for the mixed lineage kinase domain-like protein (MLKL), a key mediator of necroptosis . This compound also interacts with Gasdermin D (GSDMD) and Dynamin-related protein 1 (Drp1), playing a significant role in maintaining cellular homeostasis during infection .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with key proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce infarction volume and improve neurological deficits in animal models .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It prevents the upregulation of necroptotic biomarkers such as MLKL/p-MLKL, RIP3K/p-RIP3K, and RIP1K/p-RIP1K .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to effectively prevent GSDMD-mediated abnormalities in mouse models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to reduce the number of propidium iodide (PI)-positive cells, indicating a decrease in cell death .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .

Subcellular Localization

Current studies suggest that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPPHVLYVGMZMZ-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364437
Record name Necrosulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432531-71-0
Record name Necrosulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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